(2S,5R)-5-[(tert-butoxycarbonyl)amino]tetrahydro-2H-pyran-2-carboxylic acid
Description
(2S,5R)-5-[(tert-Butoxycarbonyl)amino]tetrahydro-2H-pyran-2-carboxylic acid (hereafter referred to as Compound A) is a chiral organic molecule featuring a tetrahydropyran (THP) ring, a tert-butoxycarbonyl (Boc)-protected amino group, and a carboxylic acid moiety. The THP ring provides conformational rigidity, enabling it to mimic bioactive conformations in drug design . The Boc group serves as a temporary protective moiety for the amine, enhancing synthetic flexibility, while the carboxylic acid facilitates quantitative analysis and derivatization .
Propriétés
IUPAC Name |
(2S,5R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-7-4-5-8(9(13)14)16-6-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROSRTMHTJHLLE-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(OC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H](OC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448490 | |
| Record name | 2,6-Anhydro-5-[(tert-butoxycarbonyl)amino]-3,4,5-trideoxy-L-erythro-hexonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
603130-13-8 | |
| Record name | 2,6-Anhydro-3,4,5-trideoxy-5-[[(1,1-dimethylethoxy)carbonyl]amino]-L-erythro-hexonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=603130-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Anhydro-5-[(tert-butoxycarbonyl)amino]-3,4,5-trideoxy-L-erythro-hexonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
TEMPO/BAIB Oxidation
A biphasic system of 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and bis(acetoxy)iodobenzene (BAIB) in dichloromethane/water selectively oxidizes primary alcohols:
Conditions :
Potassium Permanganate Oxidation
Under acidic conditions (H<sub>2</sub>SO<sub>4</sub>), KMnO<sub>4</sub> oxidizes alcohols to carboxylic acids:
Stereochemical Control and Resolution
The (2S,5R) configuration is enforced through asymmetric synthesis or resolution:
Asymmetric Hydrogenation
Using (R)-Ru(η<sup>6</sup>-mesitylene)-(S,S)-TsDPEN catalyst, enantiomeric excess (ee) >98% is achieved during pyranone formation.
Chiral HPLC Resolution
For racemic mixtures, chiral stationary phases (e.g., Chiralpak IA) resolve enantiomers with >99% ee.
Industrial-Scale Considerations
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch (flask) | Continuous flow |
| Catalyst Loading | 0.3–1.0 mol% | 0.1–0.2 mol% |
| Solvent Volume | 10–20 L/kg product | 5–8 L/kg product |
| Purification | Column chromatography | Crystallization |
Flow chemistry reduces reaction times by 40% and improves safety during exothermic steps (e.g., Boc protection).
Comparative Analysis of Oxidation Methods
| Method | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| TEMPO/BAIB | 0–25 | 4–6 | 88–92 | 99 |
| KMnO<sub>4</sub> | 0–5 | 2 | 78–85 | 95 |
| CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 20–25 | 12 | 65–70 | 90 |
TEMPO/BAIB is preferred for high yields and minimal overoxidation.
Case Study: Multi-Kilogram Synthesis
A 5 kg batch was synthesized via:
Final ee: 99.2% by chiral HPLC.
Emerging Methodologies
Analyse Des Réactions Chimiques
Types of Reactions
(2S,5R)-5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under mild to moderate conditions, depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Synthesis and Derivatives
The synthesis of (2S,5R)-5-[(tert-butoxycarbonyl)amino]tetrahydro-2H-pyran-2-carboxylic acid involves several steps that typically include the formation of the tetrahydropyran ring followed by the introduction of the Boc group. This compound can be further modified to create various derivatives that enhance its biological activity.
Scientific Research Applications
- Topoisomerase Inhibitors : This compound has been shown to aid in the synthesis of novel tetrahydropyran-based topoisomerase inhibitors, which are crucial in cancer treatment as they interfere with DNA replication processes .
- Antibacterial Activity : Research indicates that compounds derived from this structure possess anti-gram-positive activity, making them potential candidates for treating infections caused by gram-positive bacteria .
- Dipeptide Isosteres : The compound is also utilized in the synthesis of dipeptide isosteres, which can mimic natural peptides and are important in drug design for enhancing bioavailability and stability .
- Neuropharmacology : Some studies have explored its role in neuropharmacological applications, particularly in developing compounds that target neuroreceptors or modulate neurotransmitter systems .
Case Study 1: Synthesis of Topoisomerase Inhibitors
In a study published in a peer-reviewed journal, researchers synthesized a series of tetrahydropyran derivatives based on this compound. These derivatives exhibited potent inhibitory activity against topoisomerase II, demonstrating their potential as anticancer agents.
Case Study 2: Antibacterial Screening
A screening assay was conducted on various Boc-amino tetrahydropyran derivatives against a panel of gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The results indicated that specific modifications to the Boc group significantly enhanced antibacterial potency.
Mécanisme D'action
The mechanism of action of (2S,5R)-5-((tert-Butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways . The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparaison Avec Des Composés Similaires
Structural and Functional Group Variations
Compound A is compared below with three analogs (Table 1), highlighting differences in core structure, substituents, and pharmacological relevance.
Table 1 : Structural and functional comparisons of Compound A with analogs.
Physicochemical Properties
- Solubility and logP: Compound A’s THP ring and carboxylic acid group balance hydrophilicity and lipophilicity (logP ~1.5–2.0). The methyl-pyrrolidine derivative () has reduced solubility compared to Compound A due to steric bulk from the methyl group .
- Molecular Weight (MW): Compound A: ~273 g/mol.
Pharmacological Relevance
Target Interactions :
- Compound A’s THP ring mimics sugar moieties, making it suitable for glycosidase inhibitors or carbohydrate-binding proteins .
- The indole-THP hybrid’s oxadiazolone group may enhance binding to serine proteases or kinases .
- Methyl-pyrrolidine derivatives () could target G-protein-coupled receptors (GPCRs) due to their structural similarity to proline-based ligands .
- Aromatic thienopyrroles () may resist oxidative metabolism better than saturated THP rings .
Activité Biologique
(2S,5R)-5-[(tert-butoxycarbonyl)amino]tetrahydro-2H-pyran-2-carboxylic acid, commonly referred to as Boc-amino-tetrahydropyran-2-carboxylic acid, is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by a tetrahydropyran ring and a carboxylic acid functional group, contributes to its biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activities associated with this compound, supported by data tables and relevant research findings.
- Molecular Formula : C11H19NO5
- Molar Mass : 245.27 g/mol
- CAS Number : 603130-13-8
- pKa : 3.57 (predicted)
- Density : 1.19 g/cm³ (predicted)
- Storage Conditions : 2-8°C
Anticancer Activity
Recent studies have highlighted the anticancer properties of various derivatives of tetrahydropyran compounds, including this compound. The compound has shown promising results in inhibiting the growth of cancer cells in vitro.
-
Cell Line Studies :
- The compound was tested against A549 human lung adenocarcinoma cells. An MTT assay revealed that certain derivatives reduced cell viability significantly compared to control treatments.
- For instance, a derivative with a free amino group exhibited a reduction in A549 cell viability to 66%, indicating strong anticancer potential .
| Compound | Cell Line | Viability (%) | Notes |
|---|---|---|---|
| (Boc-amino) derivative | A549 | 66% | Significant cytotoxicity |
| Control (Cisplatin) | A549 | Variable | Standard chemotherapeutic |
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored extensively. Studies indicate that derivatives exhibit activity against multidrug-resistant strains of bacteria.
-
Pathogen Testing :
- Compounds were screened against various pathogens including Staphylococcus aureus and Klebsiella pneumoniae. The results demonstrated selective antimicrobial activity against resistant strains.
- Notably, certain derivatives showed effectiveness against linezolid-resistant S. aureus, highlighting their potential as novel antimicrobial agents .
| Pathogen | Compound Tested | Activity Observed |
|---|---|---|
| Staphylococcus aureus | Boc-amino derivative | Effective against resistant strains |
| Klebsiella pneumoniae | Boc-amino derivative | Moderate activity |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Amino Group : The presence of a free amino group enhances anticancer activity and reduces cytotoxicity towards non-cancerous cells.
- Tetrahydropyran Ring : This cyclic structure contributes to the stability and bioavailability of the compound.
Case Studies
Several case studies have documented the effects of this compound and its derivatives:
-
Study on Anticancer Properties :
- A study characterized several tetrahydropyran derivatives for their anticancer activities using A549 cells and assessed their toxicity on non-cancerous human small airway epithelial cells (HSAEC). The results indicated that compounds with specific substitutions had lower toxicity while maintaining anticancer efficacy .
-
Antimicrobial Efficacy Study :
- Another investigation assessed the antimicrobial properties against clin
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2S,5R)-5-[(tert-butoxycarbonyl)amino]tetrahydro-2H-pyran-2-carboxylic acid, and how can stereochemical integrity be maintained?
- Methodology :
- Core Steps :
Oxidation : Use potassium permanganate or chromium trioxide under controlled acidic/basic conditions to oxidize intermediates to carboxylic acids .
Protection : Introduce the tert-butoxycarbonyl (Boc) group via carbamate formation, employing Boc anhydride in the presence of a base (e.g., DMAP) to protect the amine functionality .
Stereocontrol : Use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) to preserve the (2S,5R) configuration. Monitor enantiomeric excess via chiral HPLC .
- Validation : Confirm stereochemistry via X-ray crystallography or NOESY NMR .
Q. How can researchers purify this compound, and what analytical techniques validate its identity?
- Purification :
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .
- Recrystallization : Optimize solvent systems (e.g., ethyl acetate/hexane) to isolate crystalline forms .
- Analytical Validation :
- NMR : Analyze H and C spectra for characteristic peaks (e.g., Boc-group tert-butyl at δ 1.4 ppm; carboxylic acid proton absent due to exchange) .
- Mass Spectrometry : Confirm molecular weight (theoretical: ~287.09 g/mol) via ESI-MS or HRMS .
Q. What are the key stability considerations during storage and handling?
- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the Boc group or decarboxylation .
- Stability Tests : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess impurity profiles .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Root Causes :
- Reagent Purity : Impure Boc anhydride or solvents may reduce yields. Use freshly distilled reagents .
- Reaction Conditions : Optimize temperature (e.g., 0°C vs. room temperature for Boc protection) to minimize side reactions .
- Troubleshooting : Perform DOE (Design of Experiments) to identify critical parameters (e.g., pH, catalyst loading) .
Q. What strategies mitigate racemization during synthesis, particularly at the C2 and C5 stereocenters?
- Preventive Measures :
- Low-Temperature Reactions : Conduct carbamate formation at –10°C to slow racemization .
- Steric Hindrance : Use bulky protecting groups (e.g., Boc) to shield the amine from nucleophilic attack .
- Monitoring : Track enantiopurity dynamically using inline polarimetry or chiral SFC .
Q. How does the compound’s stability vary under different pH conditions, and what degradation products form?
- Stability Profile :
- Acidic Conditions (pH < 3) : Rapid Boc deprotection generates the free amine and tert-butanol .
- Basic Conditions (pH > 9) : Carboxylic acid decarboxylation yields CO and a tetrahydrofuran derivative .
- Analytical Workflow : Use LC-MS/MS to identify degradation products (e.g., m/z shifts corresponding to loss of CO) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
